molecular formula C16H22ClFN2O B13713290 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol

2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol

Cat. No.: B13713290
M. Wt: 312.81 g/mol
InChI Key: JNKGEQFYLDBKFX-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol is a chemical compound that features a cyclohexanol ring substituted with a piperazine ring, which is further substituted with a 4-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol typically involves the reaction of 4-chloro-2-fluoroaniline with piperazine to form 4-(4-chloro-2-fluorophenyl)piperazine. This intermediate is then reacted with cyclohexanone under reductive amination conditions to yield the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-fluorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
  • 4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5-Phenylpyrazole
  • 4-Chloro-4-fluorobutyrophenone

Uniqueness

2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol is unique due to its specific substitution pattern and the presence of both a piperazine and cyclohexanol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22ClFN2O

Molecular Weight

312.81 g/mol

IUPAC Name

2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]cyclohexan-1-ol

InChI

InChI=1S/C16H22ClFN2O/c17-12-5-6-14(13(18)11-12)19-7-9-20(10-8-19)15-3-1-2-4-16(15)21/h5-6,11,15-16,21H,1-4,7-10H2

InChI Key

JNKGEQFYLDBKFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N2CCN(CC2)C3=C(C=C(C=C3)Cl)F)O

Origin of Product

United States

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